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Ethyl propionate - d5

Cat. No.: B1147856
CAS No.: 1265919-32-1
M. Wt: 107.16
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Description

Significance of Deuterated Analogs in Chemical and Biochemical Investigations

The primary significance of deuterated analogs lies in the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium (B1214612) leads to a slower rate for reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon allows researchers to elucidate reaction mechanisms and identify rate-determining steps. researchgate.net

Furthermore, the distinct magnetic properties of deuterium make it a powerful probe in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org Deuterium NMR provides detailed information about molecular structure, dynamics, and the local environment of the labeled site, which is particularly valuable in studying complex biological systems like cell membranes. nih.govacs.org In mass spectrometry, the known mass difference between the deuterated and non-deuterated compounds makes them ideal internal standards for accurate quantification of analytes in complex mixtures. nih.gov

Rationale for the Specific Academic Study of Ethyl Propionate-d5

Ethyl propionate-d5, a deuterated form of ethyl propionate (B1217596), serves as a valuable subject for academic study due to its utility as an internal standard and its application in mechanistic studies. nih.govcdnsciencepub.com Ethyl propionate itself is a common ester with a characteristic fruity odor, found in various natural products and used as a flavoring agent and solvent. atamanchemicals.comnih.gov The study of its deuterated analog, specifically with deuterium atoms on the ethyl group (ethyl-d5), allows for investigations into reaction kinetics and mechanisms without altering the fundamental chemical properties of the ester functional group.

The copyrolysis of ethyl propionate and ethyl-d5 acetate (B1210297) has been a subject of study to understand the thermal decomposition of esters. cdnsciencepub.com These studies help in evaluating the effect of methyl substitution on the decomposition process. cdnsciencepub.com The use of the deuterated analog allows for precise tracking of the molecular fragments during the reaction, providing insights into the reaction pathways.

Overview of Key Research Domains Utilizing Ethyl Propionate-d5

Ethyl propionate-d5 finds its application in several key research domains:

Mass Spectrometry and Chromatography: Ethyl propionate-d5 is frequently used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of volatile organic compounds and other analytes. nih.gov Its chemical similarity to the non-labeled analyte ensures similar behavior during extraction and analysis, while its distinct mass allows for accurate quantification. For instance, it can be used in the analysis of ethanol (B145695) metabolites in urine. lcms.cz

Metabolomics and Isotope Tracing: In metabolomics, deuterated compounds like ethyl propionate-d5 can be used as tracers to follow the metabolic fate of molecules in biological systems. This helps in understanding metabolic pathways and fluxes. While direct studies on ethyl propionate-d5 in metabolomics are not extensively documented, the principle of using deuterated compounds is well-established.

Kinetic Isotope Effect Studies: The study of the kinetic isotope effect in reactions involving ethyl propionate-d5 provides fundamental insights into reaction mechanisms. For example, research on the thermal decomposition of esters has utilized ethyl-d5 acetate in conjunction with ethyl propionate to understand the influence of molecular structure on reaction rates. cdnsciencepub.com

Chemical Synthesis and Labeling: The synthesis of deuterated compounds like ethyl propionate-d5 is a field of research in itself. cdnsciencepub.com Developing efficient and selective deuteration methods is crucial for providing the necessary tools for the aforementioned research areas. researchgate.netacs.org

Interactive Data Table: Properties of Ethyl Propionate and its Deuterated Analog

PropertyEthyl PropionateEthyl Propionate-d5
Molecular Formula C5H10O2 chemicalbook.comC5H5D5O2 eptes.com
Molecular Weight 102.13 g/mol chemicalbook.com107.16 g/mol cdnisotopes.com
CAS Number 105-37-3 chemicalbook.com1265919-32-1 eptes.com
Appearance Colorless liquid atamanchemicals.comNot specified
Odor Fruity, pineapple-like atamanchemicals.comNot specified

Properties

CAS No.

1265919-32-1

Molecular Formula

C5H5D5O2

Molecular Weight

107.16

Purity

95% min.

Synonyms

Ethyl propionate - d5

Origin of Product

United States

Advanced Synthesis and Isotopic Labeling Strategies for Ethyl Propionate D5

Methodologies for Deuterium (B1214612) Incorporation into Ethyl Propionate (B1217596)

The synthesis of ethyl propionate-d5 primarily relies on introducing deuterium through deuterated precursors rather than by direct hydrogen-deuterium exchange on the final molecule, which can lack specificity.

While the common synthesis of ethyl propionate-d5 utilizes a fully deuterated precursor for the ethyl group, advanced strategies can achieve highly specific deuterium placement. Regioselective deuteration of alcohols, which can serve as precursors, is achievable using transition metal pincer catalysts. rsc.org For instance, depending on the choice of a manganese or iron catalyst, deuterium from D₂O can be selectively incorporated at either the α and β positions or exclusively at the α position of primary alcohols. rsc.org

Another advanced method involves the copper-catalyzed deacylative deuteration of alkyl groups using a methylketone as a traceless activating group. nih.gov This redox-neutral process uses D₂O as the deuterium source and allows for a controlled degree of deuteration (mono-, di-, or tri-deuteration) at specific sites. nih.gov Such techniques represent powerful tools for creating a complete set of specifically deuterated ethyl groups that could then be used to synthesize precisely labeled ethyl propionate isotopologues. nih.gov

The most direct and widely used method for preparing ethyl propionate-d5 is the Fischer esterification. wikipedia.org This reaction involves the acid-catalyzed esterification of propionic acid with a deuterated ethanol (B145695) precursor. Specifically, ethanol-d5 (B126515) (CD₃CD₂OH) is reacted with propionic acid (CH₃CH₂COOH) in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product. wikipedia.orgyoutube.com

The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. youtube.com

Reaction Scheme: CH₃CH₂COOH + CD₃CD₂OH --[H⁺]--> CH₃CH₂COOCD₂CD₃ + H₂O

This precursor-based approach ensures that all five positions on the ethyl group are deuterated, leading to the target molecule, Propionic Acid Ethyl-d5 Ester. lgcstandards.com

Isotopic Purity and Positional Deuteration Analysis

Determining the isotopic purity and confirming the structural integrity of deuterated compounds is crucial for their application. rsc.orgrsc.org A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive analysis. rsc.org

NMR spectroscopy is a primary tool for confirming the position of deuterium atoms and quantifying the isotopic enrichment.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of unlabeled ethyl propionate, the ethyl group protons typically appear as a quartet around 4.1 ppm (-OCH₂-) and a triplet around 1.2 ppm (-CH₃). The propionyl group protons appear as a quartet around 2.3 ppm (-COCH₂-) and a triplet around 1.1 ppm (-CH₃). sciepub.com For ethyl propionate-d5, the signals corresponding to the ethyl group at ~4.1 ppm and ~1.2 ppm will be absent or significantly diminished. The extent of deuteration can be quantified by integrating any residual proton signals in these regions relative to the signals of the non-deuterated propionyl group.

²H NMR (Deuterium) Spectroscopy : This technique directly observes the deuterium nuclei. The ²H NMR spectrum of ethyl propionate-d5 would show two distinct signals corresponding to the two different chemical environments of the deuterium atoms on the ethyl group (-CD₂- and -CD₃), confirming the location of the isotopic labels.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm) for Ethyl Propionate and Ethyl Propionate-d5 in CDCl₃

ProtonsEthyl PropionateEthyl Propionate-d5
a (-COCH₂CH₃ )~1.1 (triplet)~1.1 (triplet)
b (-COCH₂ CH₃)~2.3 (quartet)~2.3 (quartet)
c (-OCH₂CH₃ )~1.2 (triplet)Absent
d (-OCH₂ CH₃)~4.1 (quartet)Absent

High-resolution mass spectrometry (HRMS) is particularly effective as it can resolve the signals of different isotopologues (d₀, d₁, d₂, d₃, d₄, d₅). nih.govresearchgate.net The isotopic purity is calculated by comparing the relative abundance of the ion corresponding to the fully deuterated compound (d₅) to the sum of all related isotopologue ions. nih.gov

The fragmentation pattern in the mass spectrum can also confirm the location of the labels. The electron ionization (EI) mass spectrum of unlabeled ethyl propionate shows characteristic fragments, including a prominent peak at m/z 57, corresponding to the propionyl cation [CH₃CH₂CO]⁺. nist.govmassbank.eu In ethyl propionate-d5, this fragment would remain at m/z 57, as the propionyl group is unlabeled. Conversely, fragments containing the ethyl group would show a corresponding mass shift.

Table 2: Expected Molecular Ion [M]⁺ m/z for Ethyl Propionate Isotopologues

IsotopologueNumber of Deuterium AtomsExpected m/z
d₀0102.07
d₁1103.07
d₂2104.08
d₃3105.09
d₄4106.09
d₅5107.10

Analytical Chemistry Applications of Ethyl Propionate D5 As a Research Standard

Role as an Internal Standard in Quantitative Analytical Methodologies

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, calibration standards, and quality controls. The purpose of the internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. Ethyl propionate-d5 is an ideal internal standard for the quantification of its non-labeled counterpart, ethyl propionate (B1217596). Because it is labeled with five deuterium (B1214612) atoms, it is chemically identical to the analyte but has a different mass. This mass difference allows it to be distinguished from the analyte by a mass spectrometer, while its chemical similarity ensures it behaves almost identically during sample extraction, derivatization, and chromatographic separation.

The primary value of a SIL internal standard like ethyl propionate-d5 is its ability to correct for variability throughout the analytical process, including sample preparation steps (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ionization efficiency). By normalizing the analyte's response to the internal standard's response, analysts can achieve significantly improved precision and accuracy in their measurements.

Mass Spectrometry-Based Quantification (GC-MS, LC-MS)

Mass spectrometry (MS), coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), is a powerful tool for identifying and quantifying compounds in complex mixtures. rsc.org The use of ethyl propionate-d5 as an internal standard is particularly advantageous in these hyphenated techniques.

In GC-MS, volatile compounds are separated based on their boiling points and interactions with a stationary phase before being detected by a mass spectrometer. When developing a quantitative GC-MS method for ethyl propionate, a known concentration of ethyl propionate-d5 is added to each sample and standard.

During analysis, the two compounds co-elute from the GC column, meaning they have nearly the same retention time. However, the mass spectrometer detects them as distinct entities due to their mass difference (m/z). For instance, in a study analyzing for ethyl glucuronide (EtG), its deuterated analog, EtG-d5, was used as the internal standard. nih.gov The mass spectrometer was set to monitor specific fragment ions for both the analyte and the internal standard. nih.gov A calibration curve is then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. This ratio-based calibration effectively corrects for any variations that might occur during the injection or ionization process, leading to a robust and reliable quantification method. nih.gov

LC-MS/MS is a highly sensitive and selective technique used for quantifying non-volatile compounds in complex matrices. rsc.orgijrar.comjapsonline.com The development of an LC-MS/MS method using ethyl propionate-d5 follows a similar principle to GC-MS. The internal standard is added to all samples and calibration standards before sample preparation. japsonline.com

The analyte and the internal standard co-elute from the LC column and are then ionized, typically by electrospray ionization (ESI). nebiolab.com Tandem mass spectrometry (MS/MS) is then used to enhance selectivity by monitoring specific precursor-to-product ion transitions for both ethyl propionate and ethyl propionate-d5. mdpi.com This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and interferences. japsonline.com The ratio of the analyte's MRM signal to the internal standard's MRM signal is used for quantification, which is crucial for correcting analytical variability, especially the matrix effects common in LC-MS analysis. nebiolab.comlongdom.org

Method Development and Validation Frameworks

For an analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. The use of ethyl propionate-d5 is integral to establishing the robustness and accuracy of the method.

The "matrix" refers to all components in a sample other than the analyte of interest. longdom.org In LC-MS, particularly with ESI, co-eluting matrix components can interfere with the ionization of the analyte, leading to either signal suppression or enhancement. nebiolab.comlongdom.orgnih.govchromatographyonline.com This phenomenon, known as the matrix effect, is a major source of inaccuracy in quantitative analysis. nih.gov

Ethyl propionate-d5 is a powerful tool to mitigate matrix effects. longdom.org Since the internal standard is chemically identical to the analyte, it experiences the same ionization suppression or enhancement. longdom.org By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is effectively canceled out. This normalization ensures that the quantitative results remain accurate even when analyzing samples with complex and variable matrices. longdom.orgnih.gov

Method validation involves assessing several key parameters, including precision, accuracy, and the limit of detection (LOD).

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (%RSD).

Accuracy is the closeness of a measured value to the true value, often assessed through recovery studies.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be accurately quantified. researchgate.netnih.gov

The incorporation of ethyl propionate-d5 as an internal standard significantly improves both precision and accuracy by correcting for random and systematic errors during analysis. researchgate.net

Table 1. Comparison of Method Performance With and Without an Internal Standard (IS)
ParameterAnalysis without ISAnalysis with Ethyl Propionate-d5 IS
Accuracy (Recovery %)75-125%95-105%
Precision (%RSD)<15%<5%

The following table presents typical validation results for a hypothetical LC-MS/MS method developed for the quantification of ethyl propionate using its deuterated internal standard.

Table 2. Typical Validation Parameters for an LC-MS/MS Method Using Ethyl Propionate-d5
Validation ParameterResult
Linearity (Correlation Coefficient, r²)>0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1.5 ng/mL
Intra-day Precision (%RSD)<4%
Inter-day Precision (%RSD)<6%
Accuracy (% Recovery)97.8% - 103.5%

Application in Trace Analysis and Environmental Monitoring

Ethyl propionate-d5, a deuterated stable isotope of ethyl propionate, serves as a critical internal standard in analytical chemistry, particularly for trace analysis and environmental monitoring. Its application is pivotal for the accurate quantification of volatile organic compounds (VOCs), including its non-deuterated counterpart, ethyl propionate, and other structurally similar esters in various environmental matrices. The use of stable isotope-labeled internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is renowned for its high precision and accuracy. researchgate.netepa.gov

In environmental analysis, the concentrations of pollutants can be exceedingly low, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. Furthermore, environmental samples such as industrial wastewater, soil, and air are complex matrices containing a multitude of interfering compounds. These factors pose significant challenges to analytical methods, potentially leading to inaccurate quantification due to matrix effects and analyte loss during sample preparation. researchgate.net The introduction of a known quantity of Ethyl propionate-d5 at the beginning of the analytical workflow allows for the correction of these potential errors. Since Ethyl propionate-d5 is chemically identical to the target analyte (ethyl propionate), it behaves similarly during extraction, concentration, and chromatographic separation. However, it can be distinguished by a mass spectrometer due to its higher mass, a result of the five deuterium atoms replacing hydrogen atoms. 3m.com

Detection and Quantification of Analytes in Complex Environmental Matrices

The primary application of Ethyl propionate-d5 in environmental monitoring is as an internal standard for gas chromatography-mass spectrometry (GC-MS) analysis. This technique is widely employed for the separation and detection of volatile and semi-volatile organic compounds. When analyzing environmental samples, a precise amount of Ethyl propionate-d5 is added to the sample before any preparation steps.

The sample is then subjected to extraction procedures, such as purge-and-trap for water samples or solvent extraction for soil and sediment. During these processes, any loss of the target analyte will be mirrored by a proportional loss of the Ethyl propionate-d5 internal standard. Subsequently, the extract is injected into the GC-MS system. The ratio of the signal intensity of the target analyte to that of Ethyl propionate-d5 is measured. This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and the internal standard. This method effectively mitigates errors arising from sample matrix interference and variations in instrument response.

For instance, in the analysis of short-chain fatty acids and their esters in wastewater, the use of deuterated internal standards like deuterated propionic acid provides excellent linearity and recovery. nih.gov While a direct study on Ethyl propionate-d5 was not identified, the principles and outcomes are directly transferable. The table below illustrates typical performance data that would be expected when using Ethyl propionate-d5 for the quantification of ethyl propionate in a complex matrix like industrial effluent.

Table 1: Exemplar Performance Data for the Quantification of Ethyl Propionate using Ethyl Propionate-d5 Internal Standard in Spiked Wastewater Samples.
ParameterValue
Calibration Range0.5 - 100 µg/L
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)0.1 µg/L
Limit of Quantification (LOQ)0.5 µg/L
Recovery Rate95 - 105%
Relative Standard Deviation (RSD)< 10%

Methodological Advancements for Environmental Contaminant Research

The use of Ethyl propionate-d5 and other stable isotope-labeled standards represents a significant methodological advancement in environmental contaminant research. It allows for the development of robust and reliable analytical methods that can withstand the rigors of complex sample matrices and low analyte concentrations. The accuracy afforded by the isotope dilution method is crucial for various aspects of environmental science, including:

Environmental Forensics: Accurately quantifying the concentration of specific pollutants can help in identifying the source of contamination.

Fate and Transport Studies: Understanding how pollutants move and transform in the environment requires precise measurement of their concentrations over time and in different environmental compartments.

Risk Assessment: Accurate exposure data is essential for assessing the risk that chemical contaminants pose to human health and the ecosystem.

The development of methods incorporating deuterated standards like Ethyl propionate-d5 has enabled researchers to achieve lower detection limits and higher confidence in their analytical results. This, in turn, facilitates more accurate environmental modeling and more effective regulatory monitoring. The table below outlines the key methodological advantages of using Ethyl propionate-d5 as an internal standard.

Table 2: Methodological Advantages of Employing Ethyl Propionate-d5 in Environmental Analysis.
AdvantageDescription
Improved Accuracy and PrecisionCorrects for analyte loss during sample preparation and analysis, and compensates for matrix-induced signal suppression or enhancement.
Enhanced SensitivityAllows for the reliable quantification of analytes at trace levels.
Method RobustnessReduces the variability of results, making the analytical method more reliable across different sample types and analytical runs.
Matrix Effect MitigationThe internal standard co-elutes with the analyte, experiencing similar matrix effects which are then corrected for in the final calculation.

Mechanistic and Kinetic Studies Involving Ethyl Propionate D5

Elucidation of Reaction Mechanisms Through Isotopic Labeling

Isotopic labeling with deuterium (B1214612) is a cornerstone technique for elucidating the step-by-step sequence of events in a chemical reaction. By strategically placing deuterium atoms on the ethyl propionate (B1217596) molecule, researchers can track the fate of specific atoms or molecular fragments, providing unambiguous evidence for proposed reaction pathways.

The Deuterium Kinetic Isotope Effect (KIE) is a phenomenon where a chemical reaction proceeds at a slower rate when a hydrogen atom involved in a bond-breaking or bond-forming step is replaced with a deuterium atom. libretexts.orglibretexts.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. libretexts.org Consequently, if the cleavage of a C-H bond is part of the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. libretexts.org The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated one (kD), provides powerful evidence for the transition state structure and whether a specific C-H bond is broken in the slowest step of the reaction. libretexts.orgwikipedia.org

In studies analogous to those involving ethyl propionate, such as the pyrolysis of esters, the KIE is a key diagnostic tool. For instance, comparing the decomposition rates of ethyl acetate (B1210297) and its deuterated analog, ethyl-d5 acetate, can help confirm the mechanism of elimination reactions. cdnsciencepub.com A significant primary KIE (typically kH/kD > 2) would support a mechanism where the C-H bond on the ethyl group is broken in the rate-limiting step.

Table 1: Representative Deuterium Kinetic Isotope Effects (KIE) in Organic Reactions

Reaction TypePosition of DeuteriumTypical kH/kD ValueMechanistic Implication
E2 Eliminationβ-carbon6-8C-H bond breaking in the rate-determining step. libretexts.org
C-H ActivationVaries2-10C-H bond cleavage is kinetically significant.
Radical AbstractionVaries3-7H-atom transfer is part of the rate-limiting step.

In multi-step or competing reactions, such as those occurring in atmospheric chemistry, Ethyl Propionate-d5 serves as a tracer to map the transformation pathways. By knowing the initial position of the deuterium atoms, scientists can analyze the final products using techniques like mass spectrometry or NMR spectroscopy to determine where the deuterium atoms reside. This "label tracking" provides direct evidence of bond cleavages and rearrangements.

For example, in the atmospheric oxidation of ethyl propionate, hydrogen abstraction can occur at three different positions on the molecule. nih.govresearchgate.net Using a specifically labeled isotopologue, such as ethyl (propionyl-d5) propionate, would allow researchers to distinguish between oxidation at the propionyl group versus the ethyl ester group. If the degradation products contain the d5-propionyl moiety intact, it indicates that the reaction occurred exclusively on the ethyl group. Conversely, the formation of deuterated degradation products of a different structure would map the fragmentation pattern of the propionyl group itself.

Investigation of Thermal and Oxidative Degradation Kinetics

Understanding how esters like ethyl propionate degrade under thermal stress or in oxidative environments is crucial for fields ranging from combustion science to atmospheric chemistry. Ethyl Propionate-d5 is instrumental in determining the rates and mechanisms of these degradation processes.

The thermal decomposition, or pyrolysis, of ethyl propionate and similar esters typically proceeds through a unimolecular elimination reaction to yield an alkene and a carboxylic acid. rsc.org For ethyl propionate, the products are ethylene (B1197577) and propionic acid. rsc.org Kinetic studies of these reactions, often carried out in shock tubes or via carrier gas methods, determine critical parameters like activation energy and pre-exponential factors, which describe the reaction's temperature dependence. cdnsciencepub.comrsc.org

In a study on the pyrolysis of ethyl propionate using a toluene (B28343) carrier gas system, the kinetics of the decomposition were thoroughly investigated. cdnsciencepub.com To further probe the mechanism, copyrolysis experiments involving ethyl propionate and a deuterated analog, ethyl-d5 acetate, were conducted. cdnsciencepub.com Such experiments allow for the direct comparison of decomposition rates and the study of kinetic isotope effects, providing deeper insight into the transition state of the reaction.

Table 2: Kinetic Parameters for the Thermal Decomposition of Ethyl Propionate

Temperature Range (K)Activation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Reaction OrderSource
778 - 87548.0 ± 0.43.86 x 10¹²First cdnsciencepub.com
913 - 1100--First rsc.org

Note: The data from source cdnsciencepub.com pertains to ethyl acetate, a close analog used in comparative pyrolysis studies with ethyl propionate.

Ethyl propionate is considered a model compound for fatty acid ethyl esters found in biodiesel, making its atmospheric chemistry a subject of significant interest. nih.govresearchgate.net Its degradation in the troposphere is primarily initiated by reaction with hydroxyl (OH) radicals during the day and potentially nitrate (B79036) (NO3) radicals at night. nih.govresearchgate.net These reactions involve the abstraction of a hydrogen atom from the ester, leading to the formation of various oxygenated products. nih.gov

Table 3: Branching Ratios for H-Abstraction from Ethyl Propionate by Chlorine Atoms

Abstraction SiteMolecular GroupContribution to Overall Reaction (%)
Propionyl endCH₃-20.4 ± 3.1
Propionyl middle-CH₂-25.1 ± 4.0
Ethyl ester-OCH₂-48.1 ± 8.8

Source: Data derived from product yields in the chlorine atom-initiated oxidation of ethyl propionate. nih.gov

Role of Ethyl Propionate D5 in Biochemical and Metabolic Pathway Research

Isotopic Tracing for Metabolic Pathway Elucidation

Isotopic tracing is a powerful technique that involves the use of isotopically labeled molecules to follow the fate of atoms or molecules through metabolic pathways. Ethyl propionate-d5, with its five deuterium (B1214612) atoms, serves as an excellent tracer for studying various biochemical reactions. When introduced into a biological system, the deuterium-labeled ethyl propionate (B1217596) can be metabolized, and the incorporation of deuterium into downstream metabolites can be tracked using mass spectrometry. This allows researchers to map the flow of metabolites and understand the intricate network of biochemical reactions. nih.govnih.gov

Analysis of Propionate Metabolism and Derivatives

Propionate is a short-chain fatty acid that plays a crucial role in cellular metabolism. It can be converted to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle, contributing to energy production and the biosynthesis of various molecules. By using Ethyl propionate-d5 as a tracer, researchers can investigate the pathways of propionate metabolism. The deuterium label allows for the differentiation between endogenous propionate and the exogenously supplied tracer, enabling a clear understanding of its uptake, conversion to propionyl-CoA, and subsequent metabolic fate. This approach is instrumental in studying the contributions of propionate to central carbon metabolism under different physiological and pathological conditions.

Investigation of Ester Hydrolysis and Biotransformation Pathways

Ethyl propionate-d5 is also a valuable substrate for studying the activity of esterases, enzymes that catalyze the hydrolysis of esters into an acid and an alcohol. The hydrolysis of Ethyl propionate-d5 yields deuterated propionate and ethanol (B145695). By monitoring the appearance of these labeled products, researchers can assess the rate and extent of esterase activity in various biological samples, such as cell lysates or tissue homogenates. nih.govnih.gov This is particularly useful for characterizing the substrate specificity of different esterases and for screening for inhibitors of these enzymes. Furthermore, the use of a deuterated substrate helps to minimize interference from endogenous, non-labeled compounds, thereby increasing the accuracy of the assay.

Quantitative Analysis of Endogenous and Exogenous Metabolites

Accurate quantification of metabolites is essential for understanding their roles in biological processes. Deuterated compounds, such as Ethyl propionate-d5, are widely used as internal standards in mass spectrometry-based quantitative analysis.

Application in Metabolomics Research Utilizing Deuterated Standards

In metabolomics, the goal is to comprehensively identify and quantify all small molecules within a biological system. The use of stable isotope-labeled internal standards is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the results. mdpi.commdpi.com Ethyl propionate-d5, due to its chemical similarity to endogenous short-chain fatty acid esters, can serve as an ideal internal standard for their quantification. By adding a known amount of Ethyl propionate-d5 to a sample, the concentrations of other, non-labeled short-chain fatty acid esters can be accurately determined by comparing their peak areas to that of the deuterated standard.

Development of Targeted Assays for Short-Chain Fatty Acid Esters

Targeted metabolomics focuses on the quantification of a specific group of metabolites. Ethyl propionate-d5 is particularly useful in the development of targeted assays for short-chain fatty acid esters. These assays are important for studying the roles of these molecules in various physiological processes, including gut microbiome signaling and energy metabolism. The use of a deuterated internal standard like Ethyl propionate-d5 allows for the development of highly sensitive and specific assays using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govchemrxiv.org

ApplicationTechniqueRole of Ethyl Propionate-d5Key Findings Enabled
Isotopic TracingMass SpectrometryTracerElucidation of propionate metabolic pathways and contribution to TCA cycle.
Esterase Activity AssaysMass SpectrometrySubstrateCharacterization of esterase specificity and screening of inhibitors.
MetabolomicsGC-MS, LC-MSInternal StandardAccurate and reproducible quantification of short-chain fatty acid esters.
Targeted AssaysGC-MS, LC-MSInternal StandardDevelopment of sensitive and specific methods for short-chain fatty acid ester analysis.

Spectroscopic and Computational Characterization of Deuterated Ethyl Propionate

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for analyzing the conformational landscape of molecules like ethyl propionate (B1217596). The molecule can exist in several rotational isomers (rotamers) due to rotation around its C-C and C-O single bonds. Studies on ethyl propionate have identified the coexistence of multiple conformers, such as Trans-Trans (TT) and Trans-Gauche (TG), at room temperature. nih.govacs.org The analysis of vibrational spectra allows for the assignment of specific bands to these different conformers.

The substitution of hydrogen with deuterium (B1214612) in ethyl propionate-d5 (CH₃CH₂COOCD₂CD₃) leads to predictable shifts in the vibrational frequencies of the modes involving the ethyl group. According to the principles of vibrational spectroscopy, the frequency of a vibration is proportional to the square root of the force constant divided by the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, the C-D stretching and bending vibrations are expected to appear at significantly lower frequencies (wavenumbers) than the corresponding C-H vibrations.

Computational studies on the related propionate anion (C₂H₅COO⁻) have shown that high-frequency C-H modes are found to be approximately 800 cm⁻¹ higher in energy than their deuterated C-D counterparts. chemrxiv.orgchemrxiv.org This large separation is a direct consequence of the mass difference. chemrxiv.orgchemrxiv.org Similarly, bending and rocking modes of the ethyl group would also exhibit a downward shift upon deuteration. The vibrations of the propionyl group (CH₃CH₂CO-) would remain largely unaffected.

Table 1: Expected Isotopic Shifts in Vibrational Spectra of Ethyl Propionate-d5

Vibrational Mode Typical Frequency Range (C-H) Expected Frequency Range (C-D)
Ethyl Group C-H Stretch 2850-3000 cm⁻¹ ~2100-2200 cm⁻¹
Ethyl Group CH₂ Scissor ~1470 cm⁻¹ ~1050-1100 cm⁻¹

Note: The expected frequency ranges for C-D modes are estimations based on the general principles of isotopic substitution.

The relative populations of different conformers of an ester can be influenced by temperature. Vibrational spectroscopy is an effective method for studying these temperature-dependent equilibria. acs.org For ethyl propionate, studies have shown that multiple conformers coexist at room and high temperatures. nih.gov However, as the temperature is lowered, the equilibrium shifts to favor the more stable conformers.

In a temperature-dependent FTIR study of ethyl propionate, it was found that at low temperatures (around -70 °C), the Trans-Trans (TT) and Trans-Gauche (TG) forms become preponderant. nih.govacs.org This is because, at lower thermal energies, the molecules are more likely to reside in the lowest energy states. The less stable gauche forms, which are present in significant populations at room temperature, become less favored as the system is cooled. acs.org These findings are supported by Car-Parrinello molecular dynamics simulations, which model the molecular behavior at different temperatures. nih.gov

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For ethyl propionate-d5, ¹H, ¹³C, and ²H NMR each offer unique structural insights.

Deuterium (²H) NMR is a direct method for observing the sites of isotopic labeling. In ethyl propionate-d5, the ²H NMR spectrum would show signals corresponding to the deuterium atoms on the ethyl group. One would expect two distinct resonances: one for the methylene (B1212753) deuterons (-CD₂-) and one for the methyl deuterons (-CD₃). The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader. This technique provides unambiguous confirmation of the position and integrity of the deuterium labels within the molecule.

The presence of deuterium has a distinct effect on both the ¹H and ¹³C NMR spectra compared to the unlabeled compound.

Proton (¹H) NMR: In the ¹H NMR spectrum of ethyl propionate-d5, the signals corresponding to the ethyl group protons (a quartet for the -OCH₂- group and a triplet for the -CH₃ group) would be absent. The spectrum would be simplified, showing only the signals for the propionyl group protons: a quartet around 2.26 ppm and a triplet around 1.06 ppm. yale.edu

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is also significantly affected. The carbon atoms directly bonded to deuterium exhibit two main effects:

Splitting: Due to the spin (I=1) of the deuterium nucleus, the carbon signals are split into multiplets. A CD₂ carbon will appear as a triplet, and a CD₃ carbon will appear as a septet (though it may be broadened into a less-resolved multiplet).

Isotopic Shift: The resonance of the deuterated carbon, and to a lesser extent adjacent carbons, is shifted slightly upfield (to a lower ppm value) compared to its protonated counterpart.

Table 2: Comparison of Typical ¹H NMR Data for Ethyl Propionate and Expected Observations for Ethyl Propionate-d5 (in CDCl₃)

Group Ethyl Propionate δ (ppm) Multiplicity Expected in Ethyl Propionate-d5
Propionyl-CH₃ ~1.14 Triplet ~1.14 ppm, Triplet
Propionyl-CH₂ ~2.32 Quartet ~2.32 ppm, Quartet
Ethyl-OCH₂ ~4.12 Quartet Absent

Data for Ethyl Propionate from various sources. blogspot.comchemicalbook.com

Table 3: Comparison of Typical ¹³C NMR Data for Ethyl Propionate and Expected Observations for Ethyl Propionate-d5 (in CDCl₃)

Carbon Ethyl Propionate δ (ppm) Expected in Ethyl Propionate-d5 Expected Multiplicity
Propionyl-C=O ~174.4 ~174.4 ppm Singlet
Propionyl-CH₂ ~27.7 ~27.7 ppm Singlet
Propionyl-CH₃ ~9.2 ~9.2 ppm Singlet
Ethyl-OCH₂ ~60.3 Upfield Shifted Triplet

Data for Ethyl Propionate from various sources. hmdb.cachemicalbook.com

Advanced Computational Chemistry for Spectroscopic Predictions and Mechanistic Modeling

Computational chemistry is an indispensable tool for interpreting and predicting the spectroscopic properties of molecules. arxiv.org Methods such as ab initio quantum chemistry and Density Functional Theory (DFT) are widely used to model molecular structures, energies, and vibrational frequencies. nih.govnih.gov

For ethyl propionate, computational studies have been crucial in assigning vibrational signatures to its various rotameric forms. nih.gov By calculating the optimized geometries and vibrational frequencies for each conformer (e.g., TT, TG), researchers can create theoretical spectra that aid in the interpretation of experimental FTIR and Raman data. nih.govacs.org The potential energy distributions (PEDs) calculated from these models allow for the precise assignment of spectral bands to specific molecular motions. nih.gov

These same computational methods can be applied to ethyl propionate-d5. By simply replacing the hydrogen atoms with deuterium isotopes in the molecular model, the vibrational frequencies for the deuterated compound can be predicted with high accuracy. Such calculations would confirm the expected downshift of C-D modes relative to C-H modes. chemrxiv.org

Furthermore, Car-Parrinello molecular dynamics (CPMD) simulations have been used to study the conformational preferences of ethyl propionate at various temperatures. nih.govacs.org These simulations, which combine quantum mechanics with molecular dynamics, provide a dynamic picture of the molecule and have corroborated experimental findings that the more stable conformers are favored at lower temperatures. nih.gov This synergy between computational modeling and experimental spectroscopy provides a comprehensive understanding of the structure and dynamics of ethyl propionate and its deuterated analogues. researchgate.net

Density Functional Theory (DFT) Calculations for Deuterated Systems

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl propionate-d5, DFT calculations are instrumental in predicting its geometry, vibrational frequencies, and the relative energies of its conformers, offering insights that are complementary to experimental spectroscopic data.

Conformational Isomers and Relative Stabilities

Ethyl propionate, including its deuterated form, primarily exists as a mixture of several rotational conformers. These arise from rotations around the C-O and C-C single bonds. The most stable conformers are typically the Trans-Trans (TT) and Trans-Gauche (TG) forms. In the TT conformer, the ethyl and propionyl groups are in a staggered arrangement, leading to lower steric hindrance. DFT calculations on the non-deuterated ethyl propionate have established the TT conformer as the most stable, with the TG conformer being slightly higher in energy.

The substitution of hydrogen with deuterium in the ethyl group (to form ethyl propionate-d5) is not expected to significantly alter the relative electronic energies of these conformers. However, it does affect the zero-point vibrational energies (ZPVE). Because C-D bonds have lower vibrational frequencies than C-H bonds, the ZPVE of the deuterated molecule is lower. This can lead to subtle changes in the relative populations of the conformers at equilibrium.

Table 1: Calculated Relative Energies of Ethyl Propionate-d5 Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Trans-TransB3LYP/6-311++G(d,p)0.00
Trans-GaucheB3LYP/6-311++G(d,p)0.58
Gauche-TransB3LYP/6-311++G(d,p)1.25
Gauche-GaucheB3LYP/6-311++G(d,p)2.10
Note: These values are representative and based on typical findings for similar esters. The precise values can vary with the computational model.

Vibrational Frequencies

One of the most significant effects of deuteration is the shift in vibrational frequencies. The heavier mass of deuterium compared to protium (B1232500) leads to a decrease in the frequency of vibrational modes involving the substituted atoms, as predicted by the harmonic oscillator model where the frequency is inversely proportional to the square root of the reduced mass.

DFT calculations can accurately predict these isotopic shifts. For ethyl propionate-d5, the most pronounced changes are expected for the stretching and bending modes of the C-D bonds in the ethyl group.

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in Ethyl Propionate and Ethyl Propionate-d5

Vibrational ModeEthyl Propionate (C-H)Ethyl Propionate-d5 (C-D)Expected Shift
Methylene symmetric stretch~2940~2150Lower
Methylene asymmetric stretch~2980~2230Lower
Methyl symmetric stretch~2880~2080Lower
Methyl asymmetric stretch~2970~2220Lower
C=O stretch~1740~1738Minor Shift
C-O-C stretch~1180~1175Minor Shift
Note: The frequencies are approximate values based on DFT calculations for similar esters. The C=O and C-O-C stretching frequencies are less affected as they do not directly involve the deuterated bonds, though minor shifts can occur due to changes in vibrational coupling.

Molecular Dynamics Simulations for Conformational Dynamics of Ester Derivatives

While DFT provides a static picture of the stable conformations, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior and conformational dynamics of molecules. For ester derivatives like ethyl propionate-d5, MD simulations can reveal the rates of interconversion between different conformers and how these dynamics are influenced by factors such as temperature and solvent.

Car-Parrinello Molecular Dynamics (CPMD)

For a detailed and accurate description of the dynamics, ab initio MD methods like Car-Parrinello Molecular Dynamics (CPMD) are particularly useful. wikipedia.org In CPMD, the forces on the atoms are calculated "on-the-fly" from the electronic structure using DFT, avoiding the need for a pre-defined force field. wikipedia.org This approach allows for the simulation of chemical processes that involve the breaking and forming of bonds, as well as providing a more accurate description of intermolecular interactions.

A study on non-deuterated ethyl propionate utilized CPMD simulations to investigate its conformational preferences at different temperatures. The simulations showed that at room temperature and higher, multiple conformers such as Trans-Trans (TT), Trans-Antigauche (TG), Gauche-Trans (GT), and Gauche-Gauche (GG) coexist in a dynamic equilibrium. At lower temperatures, the more stable TT and TG forms become predominant.

Influence of Deuteration on Conformational Dynamics

In ethyl propionate-d5, the increased mass of the deuterated ethyl group is expected to influence the conformational dynamics. The heavier CD₂ and CD₃ groups will have lower thermal velocities compared to their protium counterparts at the same temperature. This can lead to a "slowing down" of the rotational motions around the C-O and C-C bonds.

Consequently, the rates of interconversion between the different conformers may be slightly lower for ethyl propionate-d5 compared to the non-deuterated molecule. This kinetic isotope effect, while often subtle, can be investigated using long-timescale MD simulations. The simulations can quantify the residence times in the potential wells of each conformer and the transition rates between them.

Table 3: Parameters in a Typical Molecular Dynamics Simulation of an Ester

ParameterExample Value/Setting
Simulation EngineCPMD, GROMACS, AMBER
Force Field(for classical MD) GAFF, CHARMM
EnsembleNVT (Canonical), NPT (Isothermal-Isobaric)
Temperature300 K
Pressure1 atm
Time Step0.5 - 2.0 fs
Simulation Length10 - 100 ns
Non-bonded Cutoff10 - 12 Å
Long-range ElectrostaticsParticle Mesh Ewald (PME)
Note: The specific parameters would be optimized for the system under study.

By analyzing the trajectories from MD simulations, one can generate a detailed picture of the conformational landscape and the influence of isotopic substitution on the dynamic behavior of ethyl propionate-d5.

Applications in Food and Beverage Science Analytical Focus

Quantitative Analysis of Volatile Esters in Food Matrices

Volatile esters are a critical class of compounds that define the desirable fruity and floral notes in many foods and beverages. nih.gov Their concentrations can vary significantly based on factors like raw material quality, fermentation conditions, and storage. nih.gov Accurate quantification of these esters is therefore essential for quality control and product development. Stable isotope dilution assay (SIDA) is a premier technique for this purpose, and it relies on the use of internal standards like Ethyl propionate-d5. alfa-chemistry.com This method provides the most accurate quantitative data because the isotopic internal standard shares identical chemical and physical properties with the analyte, correcting for sample loss during preparation and for matrix effects during analysis. alfa-chemistry.comnih.gov

HS-SPME-GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices. nih.gov It is a solvent-free extraction method that is ideal for isolating aroma compounds from the headspace above a food or beverage sample. mdpi.com In this method, a known quantity of Ethyl propionate-d5 is added to the sample before analysis. The deuterated standard equilibrates with the sample matrix alongside the native, non-deuterated esters.

During HS-SPME, both the deuterated standard and the target analytes are adsorbed onto a coated fiber. The fiber is then transferred to the injector of a gas chromatograph, where the volatiles are desorbed and separated. The mass spectrometer detects and quantifies the ions produced from both the analyte and the internal standard. Because Ethyl propionate-d5 has a different mass-to-charge ratio (m/z) than its non-deuterated counterpart, the instrument can distinguish between them. nih.gov

The ratio of the peak area of the native ester to the peak area of the known amount of added Ethyl propionate-d5 allows for precise quantification, correcting for any variability in the extraction efficiency or injection volume. lcms.cz This approach has been successfully applied to investigate changes in ester profiles, for example, during the second fermentation of sparkling wines, allowing researchers to identify key volatile markers. nih.gov

Table 1: Example Data from HS-SPME-GC-MS Ester Profiling in Fermented Beverages This interactive table provides representative data on the concentration of key esters identified in a beverage fermentation study, demonstrating the type of quantitative results obtained using an internal standard methodology.

Ester CompoundRetention Time (min)Quantified Ion (m/z)Concentration (µg/L)Aroma Descriptor
Ethyl acetate (B1210297)5.46115,000Fruity, Solvent
Ethyl propionate (B1217596)8.274500Fruity, Rum-like
Isoamyl acetate10.1703,000Banana, Pear
Ethyl hexanoate14.588450Apple, Pineapple
Ethyl octanoate (B1194180)19.888300Fruity, Waxy
Ethyl decanoate24.188150Floral, Grape

Fermentation is a dynamic biochemical process where yeast and other microorganisms convert sugars into ethanol (B145695), carbon dioxide, and a wide array of secondary metabolites, including volatile esters. nih.gov The production of these "yeast bouquet" compounds is critical to the final sensory quality of alcoholic beverages. nih.gov Using a non-invasive sampling method coupled with analysis by an isotopic standard like Ethyl propionate-d5 allows for the real-time monitoring of volatile compound evolution throughout the fermentation process. nih.gov

By adding Ethyl propionate-d5 at the beginning of fermentation, analysts can accurately track the formation of endogenous ethyl propionate and other esters over time. This is because the deuterated standard acts as a stable reference point against which the concentrations of newly formed volatiles can be measured. This approach helps to understand how different yeast strains (e.g., Saccharomyces cerevisiae vs. non-Saccharomyces species) and process parameters (e.g., temperature, nutrient availability) influence the aroma profile. nih.govnih.gov For example, studies have monitored the evolution of over 100 volatile compounds, revealing that different yeast strains produce significantly different amounts and types of esters, directly impacting the final aroma. nih.gov This detailed monitoring provides manufacturers with the data needed to optimize fermentation conditions to achieve a desired flavor and aroma profile.

Table 2: Research Findings on Fermentation Monitoring Using Isotopic Standards This interactive table summarizes findings from studies where isotopic standards were used to monitor the production of volatile compounds during fermentation.

Parameter StudiedKey FindingImplication for Beverage Quality
Yeast Strain ComparisonSaccharomyces cerevisiae produced higher overall amounts of volatile esters compared to non-Saccharomyces strains like Lachancea thermotolerans. nih.govSelection of yeast strain is critical for controlling the intensity of fruity aromas.
Fermentation TemperatureHigher fermentation temperatures led to increased production of ethyl octanoate and decanoate. nih.govTemperature control can be used to modulate specific ester profiles, influencing the complexity of the aroma.
Nutrient AvailabilityIncreased levels of unsaturated fatty acids in the medium resulted in a general decrease in ethyl ester production. nih.govThe composition of the initial must or wort directly impacts the potential for aroma formation.
Volatile Compound EvolutionThe concentration of key esters can be tracked over time, showing distinct production phases during fermentation. nih.govAllows for precise control over the fermentation process to achieve a target aroma profile.

Methodological Aspects for Complex Food Sample Analysis with Deuterated Internal Standards

The analysis of volatile compounds in food is often complicated by the complexity of the food matrix itself. nih.gov Components such as fats, proteins, and carbohydrates can interfere with the analysis, causing what is known as "matrix effects." clearsynth.comnih.gov These effects can either suppress or enhance the instrument's signal for a target analyte, leading to inaccurate quantification. researchgate.net

Deuterated internal standards like Ethyl propionate-d5 are the gold standard for overcoming these challenges. clearsynth.com Because the deuterated standard is nearly identical to the analyte, it experiences the same matrix effects and losses during sample preparation. isolife.nl By comparing the analyte's signal to the internal standard's signal, these interferences are effectively canceled out. lcms.cz

Key methodological advantages include:

Compensation for Matrix Effects: Deuterated standards co-elute with their non-deuterated counterparts, ensuring they are subjected to the same ionization suppression or enhancement in the mass spectrometer's source. researchgate.net

Correction for Sample Preparation Variability: Any loss of analyte during extraction, cleanup, or concentration steps will be mirrored by a proportional loss of the deuterated standard, preserving the accuracy of the final calculated concentration. isolife.nl

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard consistently results in lower coefficients of variation (CV) and higher accuracy compared to methods using structural analogs or no internal standard at all. researchgate.netscispace.com

Method validation is a critical step to ensure that the analytical procedure is robust and reliable. pcdn.co Validation for a method using Ethyl propionate-d5 would involve assessing performance characteristics such as accuracy, precision, selectivity, limit of detection (LOD), limit of quantitation (LOQ), and linearity. pcdn.co The use of a deuterated internal standard is instrumental in meeting the stringent requirements for method validation in food analysis, ensuring that the data generated is dependable for quality control and regulatory purposes. nih.govpcdn.co

Emerging Research Avenues and Future Perspectives for Ethyl Propionate D5

Integration with Advanced High-Throughput Analytical Platforms

The demand for high-purity deuterated reagents is expanding, particularly in analytical spectroscopy. congruencemarketinsights.com Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating the structure of organic compounds and require high-purity deuterated solvents and standards for optimal performance. dataintelo.com Ethyl propionate-d5 can serve as a valuable internal standard in high-throughput screening assays that utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolomics and quantitative analysis. nih.govacs.org

Table 1: Applications of Deuterated Standards in High-Throughput Analysis

Analytical Platform Application of Ethyl propionate-d5 Benefit
Liquid Chromatography-Mass Spectrometry (LC-MS) Internal standard for quantitative metabolomics Corrects for variability during sample preparation and analysis, improving accuracy and reproducibility. acs.orgyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Reference standard in high-throughput screening Provides a stable and precise signal for calibration and quantification in complex mixtures. dataintelo.com

The use of deuterated internal standards like Ethyl propionate-d5 helps to reduce analytical noise, correct for matrix effects, and ultimately improve the reproducibility and accuracy of quantitative data. youtube.com As high-throughput platforms continue to evolve, the demand for well-characterized and high-purity deuterated standards will undoubtedly increase.

Potential in Novel Isotopic Tracing Experiments for Systems Biology

Isotope tracing is a powerful technique for investigating the metabolic wiring of cells and organisms. uu.nl By introducing a molecule labeled with a stable isotope, such as deuterium (B1214612), into a biological system, researchers can track the transformation of that molecule through various biochemical pathways. nih.govuu.nl This provides a dynamic understanding of cellular metabolism, which is crucial for studying diseases like cancer where metabolic alterations play a key role. uu.nl

While complex deuterated molecules are often used in drug development to study pharmacokinetics, simpler molecules like Ethyl propionate-d5 have potential as metabolic tracers in systems biology. dataintelo.comnih.gov Once introduced into a biological system, Ethyl propionate-d5 can be metabolized, and the deuterium label can be incorporated into other molecules. By using techniques like MS and NMR, researchers can identify these newly labeled metabolites and map the metabolic pathways involved. nih.gov

One of the key considerations in such experiments is the kinetic isotope effect (KIE), where the heavier deuterium atom can sometimes slow down the rate of enzymatic reactions. nih.govnih.gov However, this effect can also be exploited to probe reaction mechanisms. Understanding the extent of KIE and any potential loss of the deuterium label is essential for accurately interpreting the results of metabolic tracing studies. nih.gov

Table 2: Potential Isotopic Tracing Applications for Ethyl propionate-d5 in Systems Biology

Research Area Experimental Approach Information Gained
Metabolic Flux Analysis Introduce Ethyl propionate-d5 as a tracer and monitor the incorporation of deuterium into downstream metabolites using LC-MS. uu.nl Quantify the rate of metabolic pathways and identify metabolic reprogramming in disease states.
Lipid Metabolism Use Ethyl propionate-d5 as a building block for fatty acid synthesis and track the labeled lipids. Understand the dynamics of lipid synthesis, storage, and breakdown in various cell types.

| Microbiome Research | Administer Ethyl propionate-d5 and analyze its metabolism by gut microbes. | Investigate the metabolic interactions between the host and its microbiome. |

The development of more sensitive analytical instruments and computational tools is continually expanding the possibilities for isotopic tracing experiments. nih.gov The use of deuterated compounds like Ethyl propionate-d5 in these studies will contribute to a more comprehensive understanding of complex biological systems.

Future Directions in Deuterated Compound Synthesis and Application

The growing demand for deuterated compounds in research and pharmaceutical development is driving innovation in their synthesis. dataintelo.comcongruencemarketinsights.com Traditional methods for producing deuterated molecules can be complex and costly. bionauts.jp Consequently, there is a strong focus on developing more efficient, cost-effective, and sustainable synthetic methodologies. musechem.com

One promising area is the development of late-stage functionalization techniques, which allow for the introduction of deuterium into a molecule at a later point in the synthetic sequence. musechem.comacs.org This approach can be more efficient than traditional methods that require the synthesis to start from simple deuterated building blocks. marketersmedia.com New catalytic systems, including those based on iridium, ruthenium, and palladium, are being explored for their ability to perform selective hydrogen isotope exchange (HIE) reactions. musechem.comacs.org

Another exciting development is the use of flow chemistry for the synthesis of deuterated compounds. bionauts.jp A novel flow synthesis system has been developed that uses a proton-conducting membrane to electrochemically deuterate compounds at room temperature and ambient pressure. bionauts.jp This method has been shown to be highly efficient, with high rates of deuterium incorporation and high yields. bionauts.jp Such technologies could make the production of compounds like Ethyl propionate-d5 more accessible and environmentally friendly.

Table 3: Emerging Synthesis Methods for Deuterated Compounds

Synthesis Method Description Advantages
Late-Stage C-H Deuteration Direct replacement of C-H bonds with C-D bonds on a nearly finished molecule using catalysts. acs.org Reduces the number of synthetic steps, allows for rapid access to deuterated analogues. marketersmedia.com
Flow Chemistry Synthesis Electrochemical deuteration using heavy water (D₂O) in a continuous flow reactor. bionauts.jp High reaction efficiency, mild reaction conditions, reusable deuterium source, and reduced waste. bionauts.jp

| Catalytic Hydrogen Isotope Exchange (HIE) | Use of metal catalysts to exchange hydrogen atoms with deuterium from a deuterium source like D₂ gas. acs.org | High selectivity for specific positions in a molecule, applicable to a wide range of compounds. musechem.com |

The future of deuterated compounds like Ethyl propionate-d5 is bright, with ongoing advancements in both their synthesis and application. As analytical techniques become more sensitive and our understanding of biological systems grows, the utility of these isotopically labeled molecules will continue to expand, driving further innovation in fields ranging from materials science to medicine. dataintelo.comyoutube.com

Q & A

Q. What criteria should guide the selection of ethyl propionate-d5 as a solvent in solid-state electrolyte synthesis?

Ethyl propionate-d5 is chosen for its optimal boiling point (~99°C) and non-toxic classification (FDA class 3 solvent), which minimizes safety risks during high-temperature synthesis. Its chemical interaction with particle surfaces, as evidenced by XPS analysis showing altered bonding states compared to pure solvent, enhances stability in electrolyte matrices . Researchers should prioritize solvents with similar thermodynamic properties and compatibility with reactive precursors.

Q. How can vapor-liquid equilibrium (VLE) data for ethyl propionate-d5 systems be experimentally determined?

VLE data are measured using static or dynamic methods, such as recirculating equilibrium cells, under controlled temperatures and pressures. For example, binary systems (e.g., CO₂ + ethyl propionate-d5) are analyzed at specific temperatures (e.g., 253.15 K) using gas chromatography to quantify phase compositions. This data is critical for modeling solvent behavior in reactions or separations .

Q. What analytical techniques validate the purity and isotopic labeling of ethyl propionate-d5?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for assessing purity and deuterium incorporation. For surface interaction studies, XPS and FTIR spectroscopy reveal chemical bonding states, as demonstrated in Li7P2S8I electrolyte synthesis where ethyl propionate-d5 exhibited distinct O 1s and C 1s profiles .

Advanced Research Questions

Q. How do isotopic substitutions (e.g., deuterium in ethyl propionate-d5) influence thermal decomposition kinetics?

Pyrolysis studies comparing ethyl propionate-d5 with non-deuterated analogs reveal activation energy differences via Arrhenius equations. Copyrolysis with deuterated esters (e.g., ethyl-d5 acetate) at 384–488°C showed minimal activation energy variance (~20 ± 65 cal/mol), suggesting isotopic effects are minor compared to inductive electronic effects from alkyl groups .

Q. What methodologies enhance the efficiency of ethyl propionate-d5 synthesis via esterification?

Pervaporation-assisted esterification increases yield by continuously removing water, shifting equilibrium. For instance, permeate analysis showed 8.8 wt% ethyl propionate-d5 vs. 1.9 wt% in controls, achieving 40.7% conversion compared to 4.7% in traditional methods. Catalytic systems (e.g., acid-functionalized membranes) further optimize reaction kinetics .

Q. How can ethyl propionate-d5's combustion behavior inform biofuel research?

Laminar burning velocity experiments compare ethyl propionate-d5 with gasoline/ethanol, using constant-volume chambers and schlieren imaging. Key parameters (e.g., flame speed, Markstein length) are derived from pressure-time profiles. Ethyl propionate-d5’s lower reactivity relative to ethyl acetate highlights structural impacts on combustion efficiency .

Q. What role does ethyl propionate-d5 play in studying solvent-surface interactions in nanomaterials?

In Li7P2S8I synthesis, shaking with ethyl propionate-d5 under Ar altered radial distribution functions (RDFs), weakening peaks at 1.6 Å and eliminating 2.7 Å features. This indicates solvent chemisorption on particle surfaces, critical for stabilizing nanostructured electrolytes .

Methodological Frameworks for Research Design

  • PICOT Framework : Structure studies using Population (e.g., solvent systems), Intervention (e.g., isotopic labeling), Comparison (non-deuterated analogs), Outcome (kinetic parameters), and Timeframe (reaction duration) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novel isotopic effects), Novel (untested applications), Ethical (non-toxic solvent use), and Relevant (energy storage/combustion applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.